molecular formula C18H22N4O2 B4889614 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide

2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide

Cat. No. B4889614
M. Wt: 326.4 g/mol
InChI Key: QXINAFBITXHBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide, also known as BIBX1382BS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of benzoxazole derivatives and has been found to have potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. EGFR is a protein that plays a key role in the growth and proliferation of cancer cells. By inhibiting EGFR activity, 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide has been found to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and decrease the expression of certain genes involved in cancer progression. It has also been found to have anti-inflammatory and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide in lab experiments is its specificity towards EGFR tyrosine kinase activity. This makes it a useful tool for studying the role of EGFR in cancer progression. However, one limitation of using 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide is its relatively low potency compared to other EGFR inhibitors. This can make it less effective in certain experimental settings.

Future Directions

There are several future directions for research on 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide. Another area of research is the investigation of the potential therapeutic applications of 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide in other diseases, such as inflammatory disorders and bacterial infections. Finally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide.

Synthesis Methods

The synthesis of 2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-butyl-1,3-benzoxazole-5-carboxylic acid with 1-ethyl-1H-imidazole-2-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide has been extensively studied in scientific research, particularly in the field of cancer research. It has been found to have potential therapeutic applications in the treatment of various types of cancer, including lung cancer, breast cancer, and head and neck cancer. It has also been found to be effective against certain types of bacterial infections.

properties

IUPAC Name

2-butyl-N-[(1-ethylimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-5-6-17-21-14-11-13(7-8-15(14)24-17)18(23)20-12-16-19-9-10-22(16)4-2/h7-11H,3-6,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXINAFBITXHBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=NC=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide

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